(2R)-2-(tert-butoxy)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a tert-butoxy group attached to the second carbon of a propanoic acid chain, with a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid can be achieved through several methods. One efficient method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The metal-free oxidation method is particularly attractive for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl peresters.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: tert-Butyl peresters.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can participate in oxidation reactions, while the phenyl group can engage in aromatic interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its strong steric hindrance and unique reactivity.
2,6-Di-tert-butylphenol: A phenol with two tert-butyl groups, used in various chemical transformations and known for its stability.
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a tert-butoxy group and a phenyl group on the propanoic acid backbone allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2648902-28-5 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.